molecular formula C19H18N2O2 B2790477 1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 534557-25-0

1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B2790477
CAS No.: 534557-25-0
M. Wt: 306.365
InChI Key: ZWUFJJZEDYFKJZ-UHFFFAOYSA-N
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Description

1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a high-purity chemical compound designed for research applications. This molecule is a derivative of the tetrahydro-β-carboline scaffold, a structure recognized for its significant presence in medicinal chemistry and drug discovery . The core β-carboline structure is a privileged framework in pharmacology, and its synthetic analogs are frequently investigated for a wide range of biological activities . This specific analog, featuring an ortho-tolyl substitution at the 1-position, is of particular interest for exploring structure-activity relationships (SAR). Researchers utilize such compounds in the development of potential therapeutic agents. Related β-carboline derivatives have been documented in scientific literature and patents for their application as key intermediates in the synthesis of more complex molecules and for their potential as inhibitors of various enzymes, including protein kinases . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11-6-2-3-7-12(11)17-18-14(10-16(21-17)19(22)23)13-8-4-5-9-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUFJJZEDYFKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (often referred to as MTCA) is a compound belonging to the β-carboline family of alkaloids. These compounds are noted for their diverse biological activities, including neuroprotective, antioxidant, and antithrombotic properties. This article provides a comprehensive overview of the biological activity of MTCA, supported by data tables and relevant research findings.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 59132-30-8
  • SMILES Notation : C[C@H]1NC@@HC(O)=O
  • Optical Activity : Racemic mixture

Antioxidant Properties

MTCA has demonstrated significant antioxidant activity. In various in vitro studies, it has been shown to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related cellular damage, which is implicated in various diseases including neurodegenerative disorders.

Antithrombotic Effects

CNS Activity

MTCA is reported to penetrate the blood-brain barrier in animal models. Studies have indicated that it may exert neuroprotective effects against excitotoxicity and oxidative stress in neuronal cells. Its potential role in treating neurological conditions warrants further investigation .

In Vivo Studies

In vivo studies using rat models have shown that administering MTCA at doses of 10 mg/kg over six weeks resulted in significant reductions in markers of oxidative stress and inflammation. These findings support its potential therapeutic use in chronic inflammatory conditions .

In Vitro Studies

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantEffective free radical scavenging
AntithromboticInhibition of PAI-1 secretion
CNS NeuroprotectionPenetrates blood-brain barrier; reduces excitotoxicity
Anti-inflammatoryReduces TNF-alpha induced inflammation

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Uses:
Research indicates that 1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid may exhibit significant biological activities:

  • Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation. Studies suggest that this compound may modulate signaling pathways involved in cancer progression.
  • Neuroprotective Effects: The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It may act as an inhibitor of histone deacetylases (HDACs), which are implicated in various neurological disorders .
  • Antimicrobial Properties: There is emerging evidence that compounds related to this structure could possess antibacterial activity, making them candidates for developing new antibiotics .

Synthetic Organic Chemistry Applications

Synthesis and Reactivity:
The synthesis of this compound typically involves several synthetic routes. These methods are optimized for yield and purity and are suitable for both laboratory-scale and industrial production. The compound serves as a versatile reactant in organic synthesis:

  • Building Block for Complex Molecules: It can be used as a precursor in the synthesis of more complex alkaloids and other biologically active compounds .
  • Reactivity Studies: The compound's unique functional groups allow for diverse chemical reactions that can lead to the development of new materials or pharmaceuticals.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Differences
2,3-Dimethyl-1H-indoleStructureLacks the tetrahydro fusion; simpler structure.
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleStructureDifferent fusion position; distinct biological activities.
5-Methoxy-2-methylindoleStructureContains a methoxy group instead; different reactivity profile.

The distinct substitution pattern and fused bicyclic structure of this compound contribute to its unique chemical reactivity and biological activities compared to similar compounds.

Case Studies

Case Study 1: Anticancer Research
In recent studies focusing on the anticancer properties of pyridoindole derivatives, researchers found that modifications to the carboxylic acid group significantly enhanced cytotoxicity against various cancer cell lines. The findings suggest that further exploration into the structural optimization of this compound could lead to effective anticancer agents.

Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of related tetrahydroindoles demonstrated that these compounds could prevent neuronal cell death induced by oxidative stress. This highlights the potential use of this compound in developing treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical properties of tetrahydro-β-carboline derivatives are highly dependent on substituents at the 1-position and other functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent/R-Group Molecular Weight Key Properties/Activities Source/Application
1-(o-Tolyl)-... (Target Compound) o-Tolyl ~300 (estimated) Not explicitly reported Synthetic (inferred)
2,3,4,9-TH-1H-pyrido[...]-3-carboxylic acid None (base structure) 216.24 Life sciences research Natural (Allium chinense, Cichorium)
1-Isobutyl-... Isobutyl 272.35 Drug activity (unspecified) Synthetic
1-(2-Chlorophenyl)-... 2-Chlorophenyl 303.74 Unknown Synthetic
1-(2-Nitrophenyl)-... 2-Nitrophenyl 337.33 High density (1.447 g/cm³), high melting point (190–192°C) Synthetic
1-(Benzodioxol-5-yl)-... Benzodioxol-5-yl 336.35 SARM1 inhibition, stereoisomer-dependent activity Synthetic (antiproliferative studies)
1-Methyl-... Methyl 230.26 No reported bioactivity Synthetic
Key Observations:
  • Nitro and chlorophenyl groups introduce electron-withdrawing effects, which may influence binding to enzymatic targets .
  • Steric and Stereochemical Influences :
    • Stereoisomerism (e.g., (1R,3R) vs. (1S,3S) configurations) significantly impacts biological activity. For example, stereospecific derivatives of 1-(benzodioxol-5-yl)-... show selectivity in SARM1 inhibition .
Antiproliferative and Enzyme Inhibition
  • SARM1 Inhibitors: Derivatives like 1-(benzodioxol-5-yl)-... (WX-02-245) exhibit potent inhibition of SARM1, a key regulator of neuronal degeneration, with IC₅₀ values in the nanomolar range .
  • Histone Deacetylase (HDAC) Inhibition: Analogous compounds, such as (1S,3R)-1-cyclopropyl-N-(7-(hydroxyamino)-7-oxoheptyl)-..., demonstrate antiproliferative activity via HDAC inhibition .
  • GPx4 Inhibition : The acryloyl-substituted derivative (SML2234) acts as a GPx4 inhibitor, relevant in ferroptosis studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving indole derivatives and carboxylic acid precursors. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., EDC, HOBt) to form amide bonds between intermediates. For example, similar derivatives (e.g., 1-(4-chlorophenyl) analogs) are synthesized with yields up to 50% using EDC/HOBt in DCM .

  • Stereochemical Control : Reaction pH and temperature (e.g., 0–5°C for nitro group stability) are critical to preserve chiral centers. Evidence suggests that maintaining anhydrous conditions and using chiral auxiliaries (e.g., tert-butoxycarbonyl groups) improves enantiomeric purity .

  • Purification : Silica gel column chromatography with gradients of DCM/methanol (95:5 to 90:10) is commonly employed .

    • Data Contradiction : Yields vary significantly (15–50%) depending on substituent electronic effects (e.g., nitro vs. chlorophenyl groups) .

Q. How does the o-tolyl substituent influence the compound’s electronic properties compared to other aromatic substitutions (e.g., nitrophenyl, hydroxyphenyl)?

  • Methodological Answer : The o-tolyl group introduces steric hindrance and electron-donating effects due to its methyl group. Computational studies (e.g., DFT calculations) can compare charge distribution and HOMO-LUMO gaps with analogs like 1-(2-nitrophenyl) derivatives, where nitro groups are electron-withdrawing .
  • Experimental Validation : UV-Vis spectroscopy and NMR chemical shifts (e.g., deshielding of indole protons in nitrophenyl derivatives) provide empirical evidence of electronic effects .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in biological activity data across structurally similar pyridoindole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare IC50 values of analogs (e.g., 1-(4-chlorophenyl) derivatives show antiplasmodial activity at 10 µM, while nitrophenyl derivatives exhibit neuroprotective effects) .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., ATP-based viability assays) to minimize variability .
    • Data Contradiction : Anti-estrogenic activity reported for hydroxyphenyl analogs (e.g., 1-(3-hydroxyphenyl) derivatives) may not directly translate to o-tolyl analogs due to differences in receptor binding .

Q. How can metabolic stability studies be designed to evaluate the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes (human, rat) to measure intrinsic clearance (CLint). For example, S002-333 (a related pyridoindole) showed CLint values of 12 µL/min/mg in human microsomes vs. 45 µL/min/mg in rat .
  • LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., hydroxylated or glucuronidated products) using MRM transitions .
    • Advanced Tip : Incorporate cytochrome P450 inhibition assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. What computational approaches are validated for predicting binding modes of this compound to biological targets (e.g., estrogen receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of estrogen receptors (PDB: 1A52). Compare binding energies with tamoxifen analogs .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. For example, nitro-substituted analogs showed stable hydrogen bonds with ERα residues .
    • Data Limitation : Predicted binding affinities may not correlate with in vivo efficacy due to membrane permeability limitations .

Methodological Challenges and Solutions

Q. How can researchers address low synthetic yields in large-scale production of this compound?

  • Solutions :

  • Optimize Coupling Agents : Replace EDC/HOBt with DMTMM for higher efficiency in polar solvents (e.g., DMF) .
  • Flow Chemistry : Implement continuous flow systems to improve reaction control and scalability (e.g., 80% yield reported for similar β-carboline derivatives) .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the tetrahydro-pyridoindole core?

  • Key Techniques :

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (80:20) to resolve enantiomers .
  • NOESY NMR : Detect spatial proximity between the o-tolyl group and indole protons to confirm 3S configuration .

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